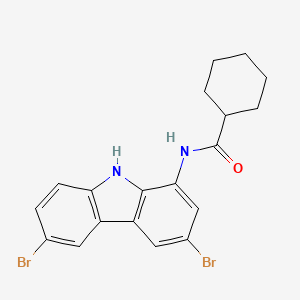![molecular formula C22H19F2N3OS B6047650 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B6047650.png)
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound with a unique structure that includes a sec-butyl group, a difluoromethyl group, a naphthyl group, and a sulfanyl group attached to a pyrido[2,3-d]pyrimidin-4(1H)-one core
準備方法
The synthesis of 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrido[2,3-d]pyrimidin-4(1H)-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sec-Butyl Group: This step may involve alkylation reactions using sec-butyl halides under basic conditions.
Incorporation of the Difluoromethyl Group: This can be done through difluoromethylation reactions, often using difluoromethylating agents.
Attachment of the Naphthyl Group: This step may involve coupling reactions, such as Suzuki or Stille coupling, using naphthyl boronic acids or stannanes.
Addition of the Sulfanyl Group: This can be achieved through thiolation reactions using thiolating agents.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability.
化学反応の分析
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the difluoromethyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Stille coupling, to introduce additional substituents.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes, particularly those involving sulfur-containing compounds.
Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in various industrial processes.
作用機序
The mechanism of action of 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. The difluoromethyl and naphthyl groups may enhance the compound’s binding affinity and specificity. The sulfanyl group may participate in redox reactions, further modulating the compound’s activity.
類似化合物との比較
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can be compared with similar compounds, such as:
1-(SEC-BUTYL)-5-(TRIFLUOROMETHYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may affect its reactivity and binding properties.
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(2-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE: This compound has a different position of the naphthyl group, which may influence its steric and electronic properties.
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-NAPHTHYL)-2-OXOPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE: This compound has an oxo group instead of a sulfanyl group, which may alter its redox properties and reactivity.
特性
IUPAC Name |
1-butan-2-yl-5-(difluoromethyl)-7-naphthalen-1-yl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3OS/c1-3-12(2)27-20-18(21(28)26-22(27)29)16(19(23)24)11-17(25-20)15-10-6-8-13-7-4-5-9-14(13)15/h4-12,19H,3H2,1-2H3,(H,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXLNIHGLCTQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C2=C(C(=CC(=N2)C3=CC=CC4=CC=CC=C43)C(F)F)C(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}SULFANYL)-N-PHENYLACETAMIDE](/img/structure/B6047567.png)
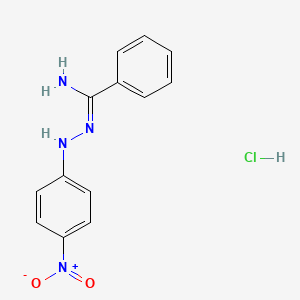
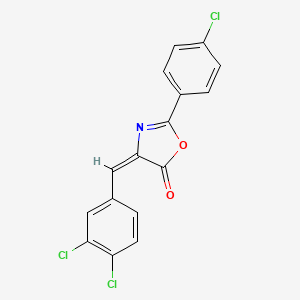
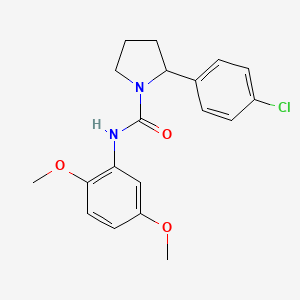
![N-methyl-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)tetrahydro-3-furanamine](/img/structure/B6047586.png)
![N,N-dimethyl-4-[(1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]aniline](/img/structure/B6047599.png)
hydrazone](/img/structure/B6047610.png)
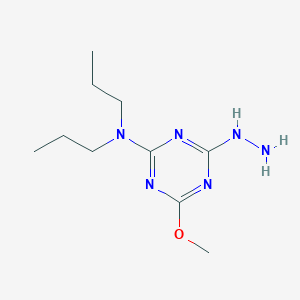
![1-[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B6047628.png)
![3-methyl-6-(propan-2-yl)-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6047634.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide hydrochloride](/img/structure/B6047642.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]acetamide](/img/structure/B6047645.png)
![5-{1-[(2,2,3,3-tetrafluoropropoxy)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6047660.png)
